molecular formula C22H22ClN5O2S B2916699 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1111054-89-7

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Numéro de catalogue: B2916699
Numéro CAS: 1111054-89-7
Poids moléculaire: 455.96
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS: 1111054-89-7) is a heterocyclic molecule featuring a triazolo[4,3-a]quinazolinone core fused with a thioether-linked acetamide group. Its molecular formula is C₂₂H₂₂ClN₅O₂S, with a molecular weight of 456.0 g/mol . The structure includes a 7-chloro substituent on the quinazolinone ring, a propyl group at position 4, and a 2,4-dimethylphenyl moiety attached via the acetamide nitrogen. The Smiles notation (CCCn1c(=O)c2cc(Cl)ccc2n2c(SCC(=O)Nc3ccc(C)cc3C)nnc12) highlights the connectivity of these groups .

Propriétés

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-4-9-27-20(30)16-11-15(23)6-8-18(16)28-21(27)25-26-22(28)31-12-19(29)24-17-7-5-13(2)10-14(17)3/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXSWHWCLWIBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is C22H22ClN5O2SC_{22}H_{22}ClN_5O_2S, with a molecular weight of approximately 455.96 g/mol. The structure features a triazoloquinazoline core, which is recognized for its potential in various therapeutic areas due to its unique functional groups.

Key Structural Features

  • Triazole Ring : Contributes to the compound's biological activity and interaction with biological targets.
  • Chloro Substituent : Enhances lipophilicity and may influence the compound's binding affinity.
  • Thioamide Group : Important for the reactivity and potential biological interactions.

Anticancer Properties

Research indicates that compounds containing the triazoloquinazoline structure exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit Polo-like kinase 1 (Plk1), a crucial target in cancer therapy. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against Plk1, indicating strong inhibitory effects on cancer cell proliferation .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A review of 1,2,4-triazoles highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety is often linked to enhanced antimicrobial activity due to its ability to interfere with bacterial enzyme functions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications to the triazoloquinazoline core and substituents can significantly impact efficacy. For example, variations in the N-aryl substituent have been shown to affect both potency and selectivity against target enzymes .

Case Studies

  • Anticancer Activity : A study focused on a series of triazoloquinazoline derivatives revealed that specific modifications led to enhanced Plk1 inhibition, with some compounds exhibiting over 10-fold improvements in potency compared to earlier leads .
  • Antibacterial Efficacy : Another investigation reported that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant strains of E. coli and Klebsiella pneumoniae, suggesting significant potential as novel antibacterial agents .

Research Findings Summary Table

Activity TypeTarget/PathwayIC50/MIC ValuesReference
AnticancerPolo-like kinase 14.4 µM
AntibacterialStaphylococcus aureus0.125 µg/mL
AntibacterialEscherichia coli0.125 µg/mL
AntibacterialKlebsiella pneumoniae0.125 µg/mL

Comparaison Avec Des Composés Similaires

Heterocyclic Core Variations

The triazoloquinazolinone core distinguishes this compound from analogs with alternative heterocycles. For example:

  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (CAS: 941880-89-3) contains a thiazolo[4,5-d]pyridazinone core substituted with a thiophene group.
  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () features a thiadiazole ring and trichloroethyl group. The sulfur-rich thiadiazole may enhance π-π stacking but lacks the fused triazoloquinazolinone system, reducing planarity and rigidity .

Substituent Effects

  • Aryl Modifications: The 2,4-dimethylphenyl group in the main compound contrasts with the 4-acetylphenyl in the fluoro analog () and the 4-chlorophenyl in the thiazolo[4,5-d]pyridazinone derivative (). Electron-withdrawing groups (e.g., acetyl) may decrease electron density at the acetamide nitrogen, affecting hydrogen-bonding capacity .

Thioether Linkage

The thioether (-S-) bridge in the main compound is structurally analogous to the thioacetamide group in N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide (). However, the latter’s sulfur atom is part of a thiadiazole ring, creating a more conjugated system compared to the isolated thioether in the triazoloquinazolinone derivative .

Spectroscopic Characterization

¹H NMR signals for methyl groups (δ 1.91 ppm) and aromatic protons (δ 7.20–7.94 ppm) align with structural motifs shared across these compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
2-((7-Chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide C₂₂H₂₂ClN₅O₂S 456.0 7-Cl, 4-propyl, 2,4-dimethylphenyl Triazolo[4,3-a]quinazolinone
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide C₁₈H₁₃ClN₄O₂S₂ 422.9 4-Cl, 2-methyl, 7-thienyl Thiazolo[4,5-d]pyridazinone
N-(4-Acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide C₂₂H₂₁FN₅O₃S 454.5 7-F, 4-propyl, 4-acetylphenyl Triazolo[4,3-a]quinazolinone
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide C₁₁H₁₀Cl₃N₃OS 354.6 2,2,2-trichloroethyl, 5-phenylthiadiazole 1,3,4-Thiadiazole

Research Findings and Implications

  • Electronic vs. Structural Similarity: Despite shared isoelectronic features (e.g., sulfur-containing linkages), the main compound’s triazoloquinazolinone core imparts greater rigidity than thiadiazole or thiazolo[4,5-d]pyridazinone systems. This may enhance target selectivity in enzyme inhibition .
  • Synthetic Challenges : The propensity of thioamide intermediates to form co-crystals (e.g., ) complicates isolation, suggesting the need for optimized purification protocols for the main compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.